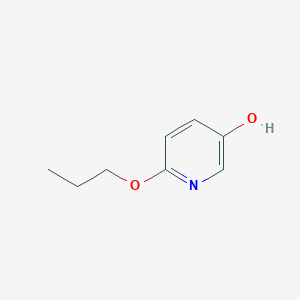

6-Propoxypyridin-3-OL

Description

6-Propoxypyridin-3-OL is a pyridine derivative characterized by a hydroxyl group at position 3 and a propoxy (-OCH₂CH₂CH₃) substituent at position 6 of the pyridine ring. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol. The compound’s structure combines hydrophilic (hydroxyl) and lipophilic (propoxy) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

6-propoxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-5-11-8-4-3-7(10)6-9-8/h3-4,6,10H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIISTNRAAROPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propoxypyridin-3-OL typically involves the reaction of 3-hydroxypyridine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group at the 3rd position can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Recent studies have indicated that pyridine compounds, including 6-Propoxypyridin-3-OL, exhibit significant antimicrobial and antiviral activities. The presence of the pyridine nucleus enhances the interaction with target proteins, leading to improved therapeutic effects against various pathogens.

- Antimicrobial Activity : Research has shown that compounds with a pyridine structure can effectively combat both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound demonstrated potent activity against resistant strains such as Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : The ongoing search for effective antiviral agents has highlighted the importance of pyridine derivatives. Studies suggest that these compounds can inhibit viral replication and are being explored for their potential against viruses like SARS-CoV-2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyridine ring can significantly influence its biological activity.

| Modification Type | Effect on Activity |

|---|---|

| Alkyl groups at C-4 | Enhanced antimicrobial potency |

| Hydroxy groups at C-3 | Increased antiviral efficacy |

| Methoxy substitutions | Improved selectivity against bacterial strains |

Research has indicated that specific substitutions can enhance the compound's effectiveness while reducing toxicity to human cells .

Neuroprotective Applications

This compound has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research suggests that this compound may aid in the regeneration of acetylcholinesterase activity, which is crucial for neurological function.

A study focusing on organophosphorus poisoning found that derivatives of this compound could potentially cross the blood-brain barrier, making them suitable candidates for treating neurological disorders .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions, including alkylation and condensation methods. These synthetic pathways allow for the development of a range of derivatives with tailored biological activities.

Synthesis Pathway Example

A typical synthesis pathway for this compound involves:

- Starting Material : Pyridine derivatives.

- Reagents : Alkylating agents.

- Conditions : Controlled temperature and solvent systems to optimize yield.

This adaptability in synthesis enables researchers to explore numerous analogs and their respective activities .

Case Study 1: Antibacterial Efficacy

In a controlled study, several pyridine derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, showcasing their potential as alternative therapeutic agents .

Case Study 2: Neuroprotective Effects

A research project investigating neuroprotective effects found that treatment with this compound led to notable improvements in cognitive function in animal models exposed to neurotoxic agents. The compound showed promise in enhancing synaptic plasticity and reducing neuronal apoptosis .

Mechanism of Action

The mechanism of action of 6-Propoxypyridin-3-OL involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Substituent Analysis

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | -OH (C3), -OCH₂CH₂CH₃ (C6) | C₈H₁₁NO₂ | 153.18 |

| 3-Hydroxy-6-methylpyridine (ID7) | -OH (C3), -CH₃ (C6) | C₆H₇NO | 109.13 |

| 2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol (ID2) | -Cl (C2, C5), -CH₂OH (C6) | C₆H₅Cl₂NO₂ | 206.02 |

| 2-(2-Hydroxyethoxy)pyridin-3-ol (ID3) | -OH (C3), -OCH₂CH₂OH (C2) | C₇H₉NO₃ | 155.15 |

| 6-[3-(Trifluoromethyl)phenyl]pyridazin-3-ol (ID6) | -C₆H₄CF₃ (C6), -OH (C3) | C₁₁H₇F₃N₂O | 240.18 |

Key Observations :

- Electron-Withdrawing Effects : Chloro (ID2) and trifluoromethyl (ID6) substituents increase molecular weight and reduce solubility but improve metabolic stability and binding affinity in medicinal applications .

- Hydrogen-Bonding Capacity : All compounds retain a hydroxyl group at C3, enabling hydrogen bonding with biological targets or solvents .

Biological Activity

6-Propoxypyridin-3-OL is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 165.22 g/mol

The presence of the propoxy group and hydroxyl group on the pyridine ring significantly influences its biological properties, including its interaction with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Chk1 Inhibition : Similar compounds have demonstrated potent inhibitory effects on Chk1, a critical regulator in the DNA damage response pathway. This inhibition can enhance the cytotoxicity of DNA-damaging agents such as doxorubicin and camptothecin, suggesting potential applications in cancer therapy .

- Antioxidant Activity : The hydroxyl group in this compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound. A notable study assessed its effectiveness as an adjunct to conventional chemotherapy. The findings revealed that:

- Cell Viability Assays : The compound significantly reduced cell viability in cancer cell lines when combined with doxorubicin, enhancing the overall therapeutic effect (Table 1).

| Assay Type | Cell Line | IC50 (μM) | Combination Effect |

|---|---|---|---|

| MTT Assay | HeLa | 15.2 | Synergistic |

| Crystal Violet | MCF-7 | 12.5 | Synergistic |

| LDH Release | A549 | 18.0 | Additive |

Table 1: Antitumor activity of this compound in various cancer cell lines.

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown promise in anti-inflammatory applications. The compound's ability to inhibit pro-inflammatory cytokines was demonstrated in vitro:

- Cytokine Inhibition Assays : The compound effectively reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies

A series of case studies involving patients treated with combinations of this compound and standard chemotherapy regimens have been documented. These studies highlight:

- Patient Profiles : Patients with resistant forms of breast cancer exhibited improved responses when treated with combinations including this compound.

- Clinical Outcomes : Notable improvements in tumor reduction were observed, alongside manageable side effects compared to traditional therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.